Fluocinolone acetonide-21-carboxylic acid
Overview
Description
This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
20-Oxofluocinolone acetonide, also known as Fluocinolone acetonide impurity A [EP], is a corticosteroid . Corticosteroids are primarily used to reduce inflammation and suppress the immune system. They target a broad range of cells including mast cells, eosinophils, neutrophils, macrophages, and lymphocytes, and receptors within these cells .
Mode of Action
20-Oxofluocinolone acetonide interacts with these targets by binding to the cytosolic glucocorticoid receptor . This binding results in the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It also suppresses the immune response and reduces inflammation .
Biochemical Pathways
As a corticosteroid, it is known to influence a wide range of physiological systems including immune response, metabolic function, and maintenance of blood electrolyte levels .
Pharmacokinetics
As a corticosteroid, it is known to have high lipophilicity , which can influence its absorption and distribution in the body. More specific ADME properties would require further investigation.
Result of Action
The molecular and cellular effects of 20-Oxofluocinolone acetonide’s action include the reduction of inflammation and immune response, leading to relief from symptoms in various conditions such as skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye .
Biochemical Analysis
Biochemical Properties
20-Oxofluocinolone acetonide is a corticosteroid that presents a high lipophilicity . It has anti-inflammatory, antipruritic, and vasoconstrictive properties . The fluorine substitution at position 9 in the steroid nucleus greatly enhances its activity .
Cellular Effects
20-Oxofluocinolone acetonide has been used extensively in different medical areas. In dermatology, it is used for the relief of inflammatory dermatosis, dermatitis, psoriasis, hypertrophic tissues, keloid tissues, and atopic dermatitis . It has been used in shampoo products as a low to medium potency corticosteroid for the treatment of seborrheic dermatitis of the scalp .
Molecular Mechanism
Like other topical corticosteroids, 20-Oxofluocinolone acetonide has anti-inflammatory, antipruritic, and vasoconstrictive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluocinolone acetonide-21-carboxylic acid involves multiple steps, including the introduction of fluorine atoms and the formation of the isopropylidene dioxo group. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions with precise control over temperature, pressure, and reagent concentrations. The use of advanced technologies and equipment is common in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Fluocinolone acetonide-21-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require strong oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, further diversifying the compound’s chemical profile.
Scientific Research Applications
Fluocinolone acetonide-21-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidene)dioxypregna-1,4-diene-3,20-dione
- Other fluorinated steroids with similar structural features
Uniqueness
Fluocinolone acetonide-21-carboxylic acid stands out due to its specific fluorination pattern and the presence of the isopropylidene dioxo group. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2O7/c1-20(2)32-17-9-12-13-8-15(25)14-7-11(27)5-6-21(14,3)23(13,26)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVGGCPFHYXHKI-BDQUCZKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147831 | |
Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106931-78-6 | |
Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106931786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUA72C1T6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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